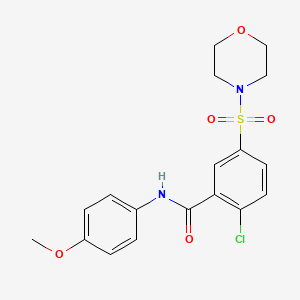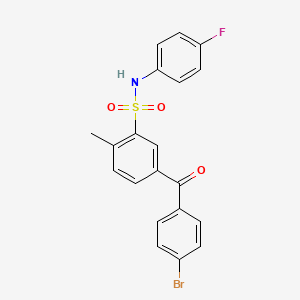
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide
Übersicht
Beschreibung
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide, also known as BBMBS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. BBMBS has been found to possess unique pharmacological properties that make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide involves its ability to bind to specific proteins in the body. 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to bind to a protein called tubulin, which is involved in cell division. By binding to tubulin, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide prevents the formation of microtubules, which are necessary for cell division. This results in the inhibition of cell growth and proliferation. 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. In cancer research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and prostaglandins. In neurodegenerative disease research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide in lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the structure of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide. Researchers are exploring ways to modify the structure of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide to improve its pharmacological properties and reduce its toxicity. Another area of interest is the study of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide in combination with other drugs. Researchers are investigating the potential synergistic effects of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide with other drugs in the treatment of various diseases. Finally, researchers are exploring the use of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide as a research tool in various fields such as cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. Inflammation is a common feature of many diseases, and 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative diseases, 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been found to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFNO3S/c1-13-2-3-15(20(24)14-4-6-16(21)7-5-14)12-19(13)27(25,26)23-18-10-8-17(22)9-11-18/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILUGHMTPIVGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3729492.png)
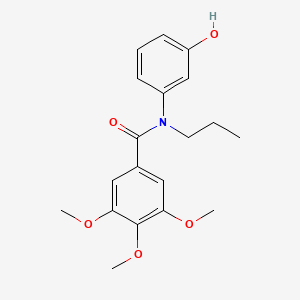

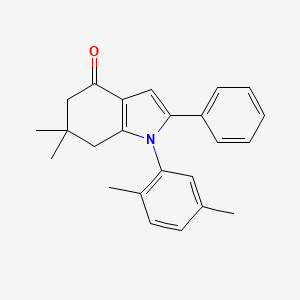
![4-bromo-2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B3729514.png)
![3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729521.png)
![4-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729531.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3729534.png)
![ethyl {[7-benzyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3729542.png)

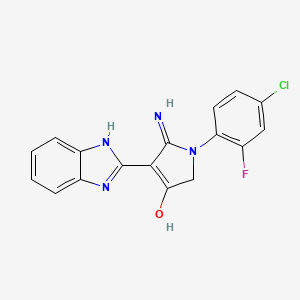
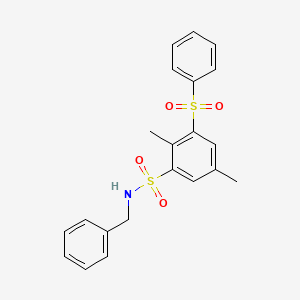
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729583.png)
